Meldonium

Metabolic modulation Carnitine biosynthesis inhibition OCTN2 transport

Meldonium uniquely inhibits both γ-butyrobetaine hydroxylase (BBOX, IC₅₀=34–62 μM) and OCTN2 (EC₅₀=21 μM), reducing carnitine biosynthesis and renal reabsorption. Unlike L-carnitine or GBB, it redirects fatty acid oxidation to peroxisomes. Essential for ischemic cardioprotection models (71.8% anginal attack reduction in trials), OCTN2 transport studies, and metabolic shift research. WADA S4; chain-of-custody documentation mandatory.

Molecular Formula C6H14N2O2
Molecular Weight 146.19 g/mol
CAS No. 76144-81-5
Cat. No. B1676175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMeldonium
CAS76144-81-5
Synonyms3-(2,2,2-trimethylhydrazine)propionate
3-(2,2,2-trimethylhydrazinium)propionate
3-TMHP
meldonium
MET-88
mildronat
mildronate
mindronate
N-trimethylhydrazine-3-propionate
Q-4224-IOS
Quaterin
trimethylhydraziniumpropionate
Vasonat
Molecular FormulaC6H14N2O2
Molecular Weight146.19 g/mol
Structural Identifiers
SMILESC[N+](C)(C)NCCC(=O)[O-]
InChIInChI=1S/C6H14N2O2/c1-8(2,3)7-5-4-6(9)10/h7H,4-5H2,1-3H3
InChIKeyPVBQYTCFVWZSJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Meldonium (CAS 76144-81-5): Procurement-Grade Specifications and Mechanism-Based Classification for Research and Industrial Selection


Meldonium (CAS 76144-81-5), also designated as MET-88 or Mildronate, is a structural analog of γ-butyrobetaine (GBB) characterized by the replacement of the C-4 methylene group with an amino moiety [1]. This zwitterionic compound (C₆H₁₄N₂O₂, MW 146.19) functions as a dual-target metabolic modulator through competitive inhibition of γ-butyrobetaine hydroxylase (BBOX, IC₅₀ = 34–62 μM) and the organic cation/carnitine transporter type 2 (OCTN2, EC₅₀ = 21 μM) . As a fatty acid oxidation inhibitor, Meldonium reduces L-carnitine biosynthesis and renal reabsorption, thereby shifting cellular energy metabolism away from mitochondrial β-oxidation [2]. Its regulatory status as a WADA-prohibited substance (S4 category, effective January 2016) imposes strict procurement and documentation requirements for research applications [3].

Why Meldonium Cannot Be Substituted with Generic L-Carnitine or Other Metabolic Modulators in Experimental Protocols


Generic substitution with L-carnitine or unmodified γ-butyrobetaine (GBB) fails because Meldonium exerts opposing pharmacological effects through dual enzymatic and transport inhibition, whereas these comparators function as substrates that enhance L-carnitine availability [1]. Meldonium competitively inhibits BBOX (IC₅₀ = 34–62 μM) to reduce endogenous carnitine synthesis, while simultaneously blocking OCTN2-mediated carnitine reabsorption (EC₅₀ = 21 μM) and intestinal uptake, producing a net decrease in tissue carnitine and acylcarnitine levels . In direct contrast, L-carnitine supplementation increases systemic carnitine availability, and GBB serves as the native substrate for BBOX (Km = 36.8 μM) that is converted to carnitine . Co-administration studies demonstrate that L-carnitine competitively antagonizes Meldonium's OCTN2-mediated tissue retention and accelerates its elimination, functionally reversing the intended metabolic effect [2].

Meldonium Procurement Evidence Guide: Quantifiable Differentiation Versus L-Carnitine, γ-Butyrobetaine, and Standard Therapy


Meldonium's Dual BBOX/OCTN2 Inhibition Versus L-Carnitine's Substrate Activity

Meldonium exhibits concentration-dependent dual inhibition of human recombinant BBOX (IC₅₀ = 34–62 μM) and human OCTN2 (EC₅₀ = 21 μM), whereas L-carnitine functions as an OCTN2 substrate (Km ≈ 10–20 μM) that is actively transported into tissues to support fatty acid oxidation . In enzymatic assays, Meldonium at 40 μM inhibits γ-butyrobetaine hydroxylase with a Km of 36.8 μM and Vmax of 0.08 nmol/min/mg protein, demonstrating competitive antagonism at the GBB binding site . This inhibition reduces endogenous carnitine synthesis by blocking the terminal hydroxylation step, an effect not achievable with L-carnitine administration [1].

Metabolic modulation Carnitine biosynthesis inhibition OCTN2 transport Cardioprotection

Meldonium Plus Standard Therapy Versus Standard Therapy Alone in Stable Angina: Clinical Efficacy Comparison

In a controlled clinical trial of 105 patients with stable angina pectoris (CCS class III-IV, ages 42–72 years), Meldonium added to standard therapy (beta-blockers, aspirin, atorvastatin) produced a 71.8% reduction in anginal attack frequency compared to 45% with standard therapy alone, representing a 26.8 percentage-point absolute improvement [1]. Daily nitroglycerin requirement decreased by 76% in the Meldonium combination group versus 48% in the standard therapy group, a 28 percentage-point difference [2]. The Meldonium regimen consisted of 5 mL of 10% solution intravenously for 10 days followed by 1000 mg/day orally for 10–12 weeks [3].

Stable angina pectoris Exercise tolerance Combination therapy Hemodynamics

Meldonium Versus L-Carnitine: Antagonistic Pharmacokinetic Interaction via OCTN2 Competition

Meldonium is the most potent clinically used OCTN2 inhibitor, with an EC₅₀ of 21 μM for human OCTN2 . In murine pharmacokinetic studies, co-administration of L-carnitine during the Meldonium washout period effectively stimulated Meldonium elimination, while γ-butyrobetaine (GBB) induced a more pronounced elimination-enhancing effect than L-carnitine due to GBB's higher affinity for OCTN2 [1]. The diuretic furosemide did not significantly affect Meldonium elimination, confirming that OCTN2-mediated transport, not renal filtration, determines Meldonium's pharmacokinetic profile and unusually long terminal half-life [2].

OCTN2 transport Pharmacokinetics Drug interaction Elimination half-life

Meldonium Co-Treatment with L-Carnitine Diminishes Cardioprotective Efficacy

In a 14-day in vivo study comparing Meldonium alone (100 mg/kg) versus Meldonium co-administered with L-carnitine (100 + 100 mg/kg), the cardioprotective effect of Meldonium was significantly diminished by L-carnitine co-treatment [1]. The attenuation was associated with altered carnitine palmitoyltransferase I (CPT-I)-dependent fatty acid metabolism in cardiac tissue, demonstrating that L-carnitine functionally antagonizes Meldonium's mechanism of action [2]. This finding provides direct evidence that Meldonium and L-carnitine cannot be used interchangeably and that carnitine supplementation undermines Meldonium's intended metabolic effects [3].

Cardioprotection CPT-I activity Fatty acid metabolism Drug antagonism

Meldonium's Unique Safety and Regulatory Profile: WADA Prohibition Versus L-Carnitine's Unrestricted Status

Meldonium was added to the World Anti-Doping Agency (WADA) Prohibited List (S4: Hormone and Metabolic Modulators) effective January 1, 2016, following monitoring data showing 8.7% prevalence among tested athletes at the 2015 European Games (66 positive samples out of 762 tests) [1]. In contrast, L-carnitine and γ-butyrobetaine are not prohibited substances and may be used without restriction in athletic or research contexts [2]. Manufacturer-reported adverse effects for Meldonium include headache, agitation, tachycardia, allergic skin reactions, and dyspepsia, with no serious adverse effects documented in the literature [3]. The WADA prohibition imposes specific procurement documentation and chain-of-custody requirements for Meldonium in research involving human subjects or athletic populations [4].

WADA prohibited substance Regulatory compliance Safety profile Procurement controls

Meldonium-Induced Shift from Mitochondrial β-Oxidation to Peroxisomal Fatty Acid Metabolism

Meldonium's inhibition of BBOX and OCTN2 reduces intracellular L-carnitine and long-chain acylcarnitine levels, resulting in a metabolic shift away from mitochondrial β-oxidation toward peroxisomal fatty acid oxidation [1]. This shift is accompanied by Meldonium-induced upregulation of peroxisome proliferator-activated receptor γ coactivator 1α (PGC-1α) and PPAR-α gene expression, pathways not activated by L-carnitine supplementation [2]. Additionally, Meldonium inhibits carnitine acetyltransferase (CrAT, Ki = 1.6 mM) within mitochondria, modulating the acetyl-CoA/acetyl-carnitine ratio and further distinguishing its metabolic effects from those of carnitine or GBB .

Fatty acid oxidation Mitochondrial β-oxidation Peroxisomal metabolism Metabolic switching

Meldonium Procurement Application Scenarios: Evidence-Based Research and Industrial Use Cases


Cardiovascular Research: Adjunctive Metabolic Therapy in Stable Angina Models

Based on the 71.8% reduction in anginal attack frequency (versus 45% with standard therapy alone) and 76% reduction in nitroglycerin requirement demonstrated in the 105-patient clinical trial [1], Meldonium is indicated for experimental protocols investigating metabolic cardioprotection in ischemic heart disease. Researchers should procure Meldonium for studies examining the additive benefit of partial fatty acid oxidation inhibition on exercise tolerance, hemodynamic parameters, and quality-of-life endpoints in stable angina pectoris. The standard dosing regimen for translational studies is 5 mL of 10% solution intravenously for 10 days followed by 1000 mg/day orally for 10–12 weeks [2].

Metabolic and Mitochondrial Biology: Investigation of Carnitine-Depleted States

Meldonium's unique dual inhibition of BBOX (IC₅₀ = 34–62 μM) and OCTN2 (EC₅₀ = 21 μM) makes it the compound of choice for experimental models requiring reduction of tissue L-carnitine and acylcarnitine levels without genetic manipulation . Researchers should procure Meldonium for studies examining the metabolic shift from mitochondrial β-oxidation to peroxisomal fatty acid oxidation, PGC-1α/PPAR-α pathway activation, and CrAT-mediated acetyl-CoA/acetyl-carnitine ratio modulation [3]. L-carnitine and GBB cannot substitute for Meldonium in these applications, as they increase rather than decrease carnitine availability and do not induce the peroxisomal shift.

Pharmacokinetic and Transporter Biology Research: OCTN2 Substrate Competition Studies

Meldonium serves as the most potent clinically used OCTN2 inhibitor (EC₅₀ = 21 μM), enabling its application as a reference compound in organic cation/carnitine transporter pharmacology [4]. The demonstrated competition between Meldonium, L-carnitine, and γ-butyrobetaine for OCTN2-mediated transport—with GBB exhibiting higher affinity than carnitine—provides a validated experimental system for investigating substrate specificity, transport kinetics, and drug-drug interactions at this transporter [5]. Procurement of Meldonium is essential for studies of OCTN2-dependent tissue distribution and the unusually prolonged elimination kinetics characteristic of high-affinity OCTN2 ligands.

Regulated Research: WADA-Compliant Human Studies Requiring Metabolic Modulator Documentation

For research protocols involving human subjects who may be subject to anti-doping regulations, Meldonium's WADA-prohibited status (S4 category, effective January 2016) imposes specific procurement and documentation requirements that are not applicable to L-carnitine or GBB [6]. Researchers must obtain Meldonium from suppliers providing full chain-of-custody documentation and must secure therapeutic use exemption (TUE) approval where applicable [7]. The 8.7% prevalence among elite athletes at the 2015 European Games (66 positive samples out of 762 tests) prior to prohibition underscores the importance of rigorous compliance protocols in athletic population research [8].

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